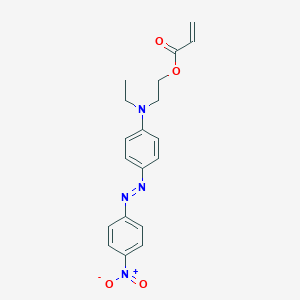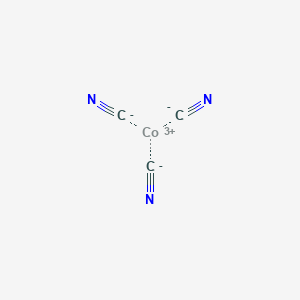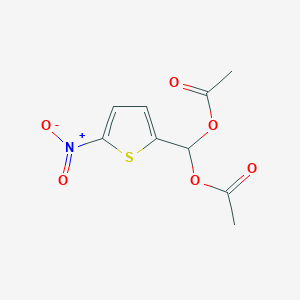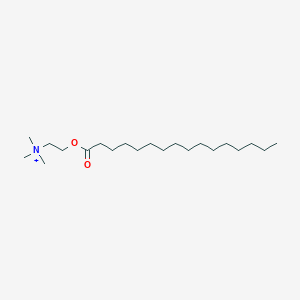
2,3,5,6-Tetrafluoro-4-methylbenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-methylbenzenethiol is an organosulfur compound with the molecular formula C7H3F4S. This compound is characterized by the presence of four fluorine atoms and a thiol group attached to a benzene ring. It is a colorless to light yellow liquid at room temperature and is known for its unique chemical properties due to the electron-withdrawing effects of the fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzenethiol typically involves the fluorination of 4-methylbenzenethiol. One common method includes the use of elemental fluorine or a fluorinating agent such as sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Fluorination: Introduction of fluorine atoms to the benzene ring.
Thiol Group Introduction: Conversion of a suitable intermediate to the thiol derivative.
Purification: Distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5,6-Tetrafluoro-4-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms can be substituted by nucleophiles under specific conditions.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Addition: Electrophiles like halogens in non-polar solvents.
Major Products:
Disulfides: Formed by oxidation of the thiol group.
Substituted Derivatives: Formed by nucleophilic substitution of fluorine atoms.
Addition Products: Formed by the addition of electrophiles to the benzene ring.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic characteristics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylbenzenethiol is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This effect stabilizes the thiol group and makes the compound more reactive towards electrophiles. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to various chemical transformations.
Comparación Con Compuestos Similares
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol
- 2,3,5,6-Tetrafluoro-4-methoxybenzenethiol
- 2,3,5,6-Tetrafluoro-4-aminobenzenethiol
Comparison: 2,3,5,6-Tetrafluoro-4-methylbenzenethiol is unique due to the presence of a methyl group, which influences its reactivity and physical properties. Compared to its analogs with different substituents (e.g., trifluoromethyl, methoxy, or amino groups), it exhibits distinct electronic and steric effects, making it suitable for specific applications in synthesis and research.
Propiedades
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNACCOMSPFJNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)S)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369311 |
Source


|
| Record name | 2,3,5,6-tetrafluoro-4-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13634-89-4 |
Source


|
| Record name | 2,3,5,6-tetrafluoro-4-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)

![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)







